tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate
CAS No.: 1713160-51-0
Cat. No.: VC2741810
Molecular Formula: C13H13IN2O4
Molecular Weight: 388.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1713160-51-0 |
|---|---|
| Molecular Formula | C13H13IN2O4 |
| Molecular Weight | 388.16 g/mol |
| IUPAC Name | tert-butyl 3-iodo-4-nitroindole-1-carboxylate |
| Standard InChI | InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-8(14)11-9(15)5-4-6-10(11)16(18)19/h4-7H,1-3H3 |
| Standard InChI Key | JEONRGIOYRJXGB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I |
Introduction
Chemical Structure and Properties
Tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate is an indole derivative characterized by several key functional groups attached to the basic indole scaffold. The compound has an iodo group at the 3-position, a nitro group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position (N1). These functional groups significantly influence the compound's reactivity, stability, and potential applications in various chemical and biological systems.
Physical and Chemical Properties
The compound tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate is identified by the CAS registry number 1713160-51-0 and has a molecular formula of C13H13IN2O4 . Its molecular weight is calculated to be 388.16 g/mol, which reflects its relatively complex structure containing carbon, hydrogen, iodine, nitrogen, and oxygen atoms . This compound appears as a yellow solid at room temperature, similar to its structural analog tert-butyl 3-iodo-1H-indole-1-carboxylate .
Table 1: Physical and Chemical Properties of tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate
Structural Features and Reactivity
The indole core of this compound serves as a privileged structure in medicinal chemistry due to its presence in many biologically active compounds. The 3-iodo substituent is particularly significant as it provides a reactive site for various coupling reactions, especially palladium-catalyzed cross-couplings such as Suzuki, Sonogashira, and Heck reactions. The nitro group at the 4-position introduces electronic effects that can influence the reactivity of the compound, particularly at the iodinated position. Additionally, the tert-butoxycarbonyl (Boc) protecting group at the nitrogen position serves to protect the indole nitrogen and modulate the compound's reactivity in synthetic applications.
Synthesis Methods
The synthesis of tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate involves multi-step synthetic routes starting from commercially available indole precursors. The synthesis pathway typically requires careful consideration of reaction conditions to ensure regioselectivity and high yields of the desired product.
General Synthetic Approach
A general synthetic approach to tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate may involve the following key steps:
-
N-Protection: The starting indole is typically protected at the nitrogen position using di-tert-butyl dicarbonate (Boc2O) to form tert-butyl 1H-indole-1-carboxylate.
-
Iodination: Selective iodination at the C3 position can be achieved using various iodinating agents such as N-iodosuccinimide (NIS) in an appropriate solvent.
-
Nitration: The 4-position is then selectively nitrated using nitration conditions, such as nitric acid with sulfuric acid or other nitrating agents, with careful temperature control to ensure regioselectivity.
Each step in the synthesis requires optimization of reaction conditions, including temperature, solvent choice, reaction time, and purification methods to achieve high yields and purity of the final product.
Alternative Synthetic Routes
Alternative approaches may include starting with a 4-nitroindole and introducing the iodo group at the 3-position, or beginning with a 3-iodoindole and introducing the nitro group at the 4-position, followed by N-protection with a Boc group. The choice of synthetic route often depends on the availability of starting materials, desired scale, and specific requirements for purity and yield.
Chemical Reactions
Tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate can participate in various chemical transformations due to its multiple reactive functional groups. Understanding these reactions is crucial for utilizing this compound in organic synthesis and medicinal chemistry applications.
Reactions at the Iodo Position
Applications in Research and Development
Tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate serves various purposes in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Use as a Synthetic Intermediate
This compound is valuable as a synthetic intermediate in the preparation of more complex molecules. Its reactive functional groups provide multiple handles for further elaboration, making it useful in the synthesis of potential drug candidates and other biologically active compounds. The iodo group, in particular, enables various coupling reactions for introducing new carbon-carbon bonds, while the nitro group offers opportunities for diversification through reduction and subsequent functionalization.
Applications in Pharmaceutical Research
In pharmaceutical research, tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate may serve as a building block for the development of compounds with specific biological activities. Indole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. The ability to selectively modify the indole scaffold at multiple positions, as enabled by compounds like tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate, allows medicinal chemists to explore structure-activity relationships and develop optimized drug candidates.
Comparative Analysis
A comparative analysis of tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate with structurally related compounds provides insights into the effects of specific functional groups on chemical and biological properties.
Comparison with Related Indole Derivatives
Table 2: Comparison of tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate with Related Compounds
The structural variations among these compounds significantly influence their chemical reactivity and potential biological activities. For example, the presence of the nitro group in tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate, compared to tert-Butyl 3-iodo-1H-indole-1-carboxylate, introduces additional electronic effects that can alter the compound's reactivity, particularly at the iodinated position. Similarly, the replacement of the iodo group with a formyl group (as in tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate) changes the types of reactions the compound can undergo.
Structure-Property Relationships
The functional groups present in tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate influence various properties, including solubility, stability, and reactivity. The nitro group typically enhances the compound's electron-deficient character, potentially making it more reactive toward nucleophiles. The iodo group provides a site for various coupling reactions, while the tert-butoxycarbonyl group affects the compound's solubility in organic solvents and provides protection for the indole nitrogen.
| Supplier | Product Number | Purity | Package Size | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| Matrix Scientific | 105371 | Not specified | 2g | $908 | 2021-12-16 |
| Chemenu | CM267299 | 95%+ | 1g | $396 | 2021-12-16 |
| Crysdot | CD11234304 | 97% | 1g | $420 | 2021-12-16 |
The relatively high cost of this compound reflects its specialized nature and the complexity involved in its synthesis. Researchers should consider these costs when planning experiments involving tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate and may explore alternative synthetic routes for large-scale applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume